molecular formula C16H16ClNO B3033291 1-(3-Chlorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1017149-97-1

1-(3-Chlorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3033291
CAS No.: 1017149-97-1
M. Wt: 273.75 g/mol
InChI Key: VTAIVNGVFBIKHG-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a 3-chlorophenyl group and a methoxy group in its structure makes it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and 7-methoxy-1,2,3,4-tetrahydroisoquinoline.

    Condensation Reaction: The first step involves a condensation reaction between 3-chlorobenzaldehyde and 7-methoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired product. This step may require the use of a strong acid, such as hydrochloric acid, to facilitate the cyclization process.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification methods, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Reduced tetrahydroisoquinoline derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with stimulant properties.

    Indole Derivatives: Compounds with a similar indole nucleus, known for their diverse biological activities.

Uniqueness

1-(3-Chlorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features, such as the presence of a 3-chlorophenyl group and a methoxy group, which contribute to its distinct chemical and biological properties. Its potential therapeutic applications and diverse reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-19-14-6-5-11-7-8-18-16(15(11)10-14)12-3-2-4-13(17)9-12/h2-6,9-10,16,18H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAIVNGVFBIKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCNC2C3=CC(=CC=C3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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